Hept-2-en-4-one
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Overview
Description
Hept-2-en-4-one, also known as 2-Hepten-4-one, is an organic compound with the molecular formula C7H12O. It is a member of the enone family, characterized by the presence of a double bond conjugated with a carbonyl group. This compound is known for its distinctive aroma and is used in various applications, including flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-2-en-4-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the enone. This reaction typically requires basic conditions and can be catalyzed by bases such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using similar aldol condensation methods. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Hept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is a key reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can react with the carbonyl group to form various products.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Alcohols, ethers, or other substituted products.
Scientific Research Applications
Hept-2-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Hept-2-en-4-one involves its interaction with various molecular targets. The carbonyl group is highly reactive and can form covalent bonds with nucleophiles. This reactivity underlies many of its chemical transformations and biological interactions. The compound can also participate in conjugate addition reactions, where nucleophiles add to the β-carbon of the enone system .
Comparison with Similar Compounds
Hept-2-en-4-one can be compared with other enones and related compounds:
2-Hepten-4-one (E): A stereoisomer with similar chemical properties but different spatial arrangement.
cis-2-Hepten-4-one: Another stereoisomer with distinct physical and chemical characteristics.
1-Butyryl propylene: A related compound with a different carbon chain length and structure
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and aroma properties. Its versatility in chemical reactions and applications makes it a valuable compound in various fields.
Properties
CAS No. |
4643-25-8 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hept-2-en-4-one |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3 |
InChI Key |
TXVAOITYBBWKMG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(=O)/C=C/C |
Canonical SMILES |
CCCC(=O)C=CC |
boiling_point |
156.00 to 157.00 °C. @ 760.00 mm Hg |
density |
0.845-0.852 |
physical_description |
Colourless liquid; pungent aroma |
solubility |
slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
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